Cas no 1544087-22-0 (rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate)
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate
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- Inchi: 1S/C10H16F3NO2/c1-2-16-9(15)8-5-3-4-6-14(8)7-10(11,12)13/h8H,2-7H2,1H3
- InChI Key: GGFAFQWTYBSAGH-UHFFFAOYSA-N
- SMILES: N1(CC(F)(F)F)CCCCC1C(OCC)=O
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00944646-100mg |
Rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | 95% | 100mg |
¥20650.0 | 2023-04-01 | |
| Key Organics Ltd | NS-00118-1MG |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | NS-00118-5MG |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | NS-00118-10MG |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | NS-00118-20MG |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 20mg |
£76.00 | 2023-04-06 | |
| Key Organics Ltd | NS-00118-100MG |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 100mg |
£3040.69 | 2023-09-07 | |
| Key Organics Ltd | NS-00118-1G |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 1g |
£299.00 | 2023-09-07 | |
| A2B Chem LLC | AW53699-1mg |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AW53699-5mg |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AW53699-10mg |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
1544087-22-0 | >95% | 10mg |
$240.00 | 2024-04-20 |
rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate
Chemical Profile of Rac-Ethyl (2R)-1-(2,2,2-Trifluoroethyl)piperidine-2-Carboxylate (CAS No. 1544087-22-0)
Rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate, identified by its CAS number 1544087-22-0, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class, which is widely recognized for its utility in medicinal chemistry due to its structural versatility and biological activity. The presence of a trifluoroethyl group in its molecular structure imparts unique properties that make it a valuable intermediate in the synthesis of bioactive molecules.
The molecular structure of Rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate consists of a piperidine ring substituted with an ethyl ester at the 2-position and a 2,2,2-trifluoroethyl group at the 1-position. This configuration contributes to its distinct chemical and pharmacological characteristics. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it an attractive moiety for drug design. Additionally, the stereochemistry at the piperidine ring, specifically the (R) configuration at the 2-position, plays a crucial role in determining its biological activity and interaction with biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate fluorinated alkanes due to their ability to modulate pharmacokinetic properties. The use of trifluoroethyl groups has been extensively explored in the design of antiviral, anticancer, and anti-inflammatory drugs. For instance, fluorinated compounds have shown enhanced binding affinity and prolonged half-life in vivo, which are critical factors for drug efficacy. Rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate serves as a key building block in synthesizing such advanced molecules.
The synthesis of Rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. The introduction of the trifluoroethyl group typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure the retention of the desired stereochemical integrity, which is essential for biological activity. Advanced techniques such as chiral resolution and asymmetric synthesis are often employed to obtain high enantiomeric purity.
One of the most compelling aspects of this compound is its potential application in central nervous system (CNS) drug development. Piperidine derivatives have been extensively studied for their role as intermediates in the synthesis of neuroactive compounds. The trifluoroethyl group enhances blood-brain barrier penetration, making it an ideal candidate for CNS-targeted therapies. Recent research has demonstrated the efficacy of fluorinated piperidine derivatives in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is being explored as a precursor for developing novel neuroprotective agents.
Moreover, this compound has shown promise in the field of antiviral drug discovery. The unique structural features of Rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate allow it to interact with viral enzymes and proteins in a manner that inhibits replication. Studies have indicated that fluorinated piperidine derivatives can disrupt viral protease activity and interfere with viral entry into host cells. This makes them attractive candidates for developing antiviral therapies against emerging infectious diseases. The ability to modify pharmacokinetic properties through fluorination further enhances their potential as therapeutic agents.
The pharmacological profile of Rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is further supported by computational studies and molecular modeling techniques. These approaches help predict binding interactions with biological targets and optimize lead compounds for better efficacy and reduced side effects. The trifluoroethyl group's electronic properties contribute to favorable interactions with enzymes and receptors, making it a valuable moiety in drug design. Such computational insights are crucial for guiding experimental efforts and accelerating the discovery process.
In conclusion, Rac-Ethyl (2R)-1-( ), ) ) ) ) ) ) ) ), with CAS number1544087-22-0, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activity make it a valuable intermediate in drug development across various therapeutic areas. As research continues to uncover new applications for fluorinated piperidine derivatives,, this compound is poised to play a pivotal role in shaping future treatments for neurological disorders and infectious diseases.
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